2,2',3,4,4',5,6'-Heptachlorobiphenyl

Overview

Description

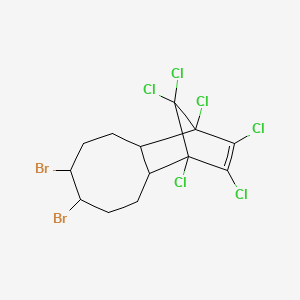

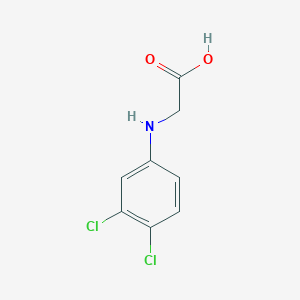

2,2’,3,4,4’,5,6’-Heptachlorobiphenyl is one of 209 polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl . They were manufactured as commercial mixtures but were banned in the 1970s because they were found to bioaccumulate and cause harmful health effects .

Molecular Structure Analysis

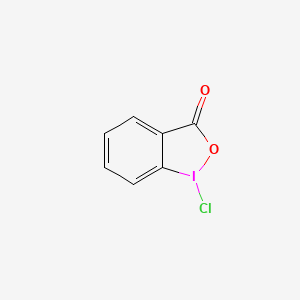

The molecular structure of 2,2’,3,4,4’,5,6’-Heptachlorobiphenyl can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications

1. Chemical Numbering and Designation

Heptachlorobiphenyls like 2,2',3,4,4',5,6'-Heptachlorobiphenyl can be identified using a base 16 (Hex) numbering system for an abbreviated designation. This system assigns values to substituents in specific positions to create a three-digit number (Zitko, 1983).

2. Solubility in Supercritical Fluids

The solubility of various polychlorinated biphenyl (PCB) congeners, including 2,2',3,4,4',5,6'-Heptachlorobiphenyl, in supercritical fluids like carbon dioxide has been studied. Modifications by substances like n-butane and methanol can increase solubility, which is significant for extraction and purification processes (Anitescu & Tavlarides, 1999).

3. Structural Analysis Through Vibrational Circular Dichroism

The absolute structures of separated PCB-methylsulfone enantiomers, including those derived from heptachlorobiphenyls, have been determined using vibrational circular dichroism (VCD) and quantum chemical calculations. This methodology is crucial for understanding the molecular configuration of complex chiral molecules (Döbler et al., 2002).

4. Flame Retardant Exposure

Studies on flame retardant exposure have quantified various polybrominated diphenyl ethers (PBDEs) in human blood, including heptachlorobiphenyl congeners. This research helps in understanding the bioavailability and occupational exposure to these compounds (Sjödin et al., 1999).

5. Synthesis of Labelled Biphenyls

The synthesis of 14C-labelled biphenyls, including various chlorinated biphenyls with heptachlorobiphenyl structures, has been described. These labelled compounds are vital for trace studies in environmental and biological systems (Bergman & Wachtmeister, 1977).

6. Extraction Techniques for PCBs in Samples

Metal-organic frameworks (MOFs) have been used in stir bar sorptive extraction techniques for determining polychlorinated biphenyls, including heptachlorobiphenyls, in fish samples. This method has demonstrated efficiency and stability in sample extraction and enrichment (Lin et al., 2015).

7. Hydroxyl Radical Oxidation Rate Constants

The hydroxyl radical oxidation of PCBs, including heptachlorobiphenyls, in the gas phase, has been studied using QSAR and DFT methods. These studies are crucial for assessing global distribution and atmospheric fate of PCBs (Yang et al., 2016).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 2,2’,3,4,4’,5,6’-Heptachlorobiphenyl is the circadian clock component PER1 . This compound inhibits the basal and circadian expression of PER1 , a core component of the circadian clock that regulates the body’s internal 24-hour rhythm.

Mode of Action

2,2’,3,4,4’,5,6’-Heptachlorobiphenyl interacts with its target by repressing the CLOCK-ARNTL/BMAL1 heterodimer mediated transcriptional activation of PER1 . This repression leads to the inhibition of PER1, thereby affecting the regulation of the circadian clock.

Pharmacokinetics

Like other polychlorinated biphenyls (pcbs), it is known to bepersistent in the environment and bioaccumulative . This suggests that it has a long half-life and can accumulate in tissues over time.

Result of Action

The molecular and cellular effects of 2,2’,3,4,4’,5,6’-Heptachlorobiphenyl’s action include the disruption of the circadian rhythm and the activation of xenobiotic metabolizing enzymes . These effects can potentially lead to various health effects, given the crucial role of the circadian rhythm in numerous physiological processes and the role of xenobiotic metabolizing enzymes in detoxification.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,2’,3,4,4’,5,6’-Heptachlorobiphenyl. As a PCB, it is resistant to degradation and can persist in the environment for a long time . Its hydrophobic nature makes it difficult for microorganisms to directly utilize it . The addition of methanol as a co-metabolic carbon source can stimulate its degradation .

properties

IUPAC Name |

1,2,3,4-tetrachloro-5-(2,4,6-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl7/c13-4-1-6(14)9(7(15)2-4)5-3-8(16)11(18)12(19)10(5)17/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXRLRYZUMSYVLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074191 | |

| Record name | 2,2',3,4,4',5,6'-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2',3,4,4',5,6'-Heptachlorobiphenyl | |

CAS RN |

60145-23-5 | |

| Record name | 2,2',3,4,4',5,6'-Heptachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060145235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,4,4',5,6'-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4,4',5,6'-HEPTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7SX3MXX98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,7-Dichloro-2-methylthiazolo[5,4-d]pyrimidine](/img/structure/B1596346.png)

![Silane, trimethyl[3-[(trimethylsilyl)oxy]-1-propynyl]-](/img/structure/B1596355.png)

![5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1596358.png)